N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide

Medicinal Chemistry Anticancer Kinase Inhibition

The target compound, N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide (CAS 896357-21-4, molecular weight 301.32 g/mol), belongs to the 2,5-disubstituted-1,3,4-oxadiazole class, incorporating a furan-2-yl ring at position 5 and a 4-(methylthio)benzamide moiety at position 2 via an amide linkage. Its computed physicochemical properties include a topological polar surface area of 106 Ų, an XLogP3-AA of 2.2, and one hydrogen bond donor, which are relevant for permeability and solubility assessments.

Molecular Formula C14H11N3O3S
Molecular Weight 301.32
CAS No. 896357-21-4
Cat. No. B2359900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide
CAS896357-21-4
Molecular FormulaC14H11N3O3S
Molecular Weight301.32
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C14H11N3O3S/c1-21-10-6-4-9(5-7-10)12(18)15-14-17-16-13(20-14)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18)
InChIKeyCIVWUCUCHXNUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide (CAS 896357-21-4)


The target compound, N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide (CAS 896357-21-4, molecular weight 301.32 g/mol), belongs to the 2,5-disubstituted-1,3,4-oxadiazole class, incorporating a furan-2-yl ring at position 5 and a 4-(methylthio)benzamide moiety at position 2 via an amide linkage [1]. Its computed physicochemical properties include a topological polar surface area of 106 Ų, an XLogP3-AA of 2.2, and one hydrogen bond donor, which are relevant for permeability and solubility assessments [1]. The compound is cataloged in PubChem (CID 7266976) and is referenced in screening collections for anticancer and anti-inflammatory discovery programs [1][2].

Why Near-Analog 1,3,4-Oxadiazole-Benzamide Compounds Cannot Be Interchanged Directly with CAS 896357-21-4


Within the 2,5-disubstituted-1,3,4-oxadiazole-benzamide series, even minor substituent changes at the oxadiazole 5-position or benzamide ring produce substantial shifts in biological target affinity and selectivity [1]. For instance, the phenyl analog 4-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 896358-17-1) differs from the target compound only by replacing the furan-2-yl ring with a phenyl ring, yet the furan oxygen atom is known to participate in key hydrogen-bond interactions with target proteins, whereas the phenyl ring cannot, potentially leading to significantly altered inhibitory profiles [1]. Similarly, altering the methylthio position or replacing it with other substituents changes the compound's lipophilicity and binding conformation, disrupting structure-activity relationships [1]. Therefore, direct procurement of a generic oxadiazole-benzamide analog without matching the exact furan-2-yl and 4-methylthio substitution pattern risks failure to reproduce published biological results.

Evidence-Based Differentiation of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide for Selective Procurement


Structural Determinant for Target Binding: Furan-2-yl vs Phenyl at the Oxadiazole 5-Position

The furan-2-yl ring at the oxadiazole 5-position of the target compound provides a hydrogen-bond acceptor (furan oxygen) that is absent in the phenyl analog (CAS 896358-17-1). In structurally related oxadiazole series, this oxygen atom engages in critical hydrogen bonds with active-site residues, resulting in differentiated target engagement [1]. While direct head-to-head affinity data for this specific compound pair are not publicly available, the structural modeling of closely related oxadiazole-benzamide inhibitors indicates that the furan-to-phenyl substitution can reduce binding affinity by approximately 3- to 10-fold, depending on the target pocket hydrophilicity [2].

Medicinal Chemistry Anticancer Kinase Inhibition

Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. Phenyl and Halo-Analogs

The target compound exhibits an XLogP3-AA of 2.2 and a topological polar surface area (TPSA) of 106 Ų [1]. When compared to the 4-chloro analog (N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-chlorobenzamide, estimated XLogP ~2.7) and the unsubstituted benzamide (N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, estimated XLogP ~1.8), the 4-methylthio group provides intermediate lipophilicity favorable for both permeability and aqueous solubility [2]. The TPSA of 106 Ų is below the 140 Ų threshold commonly associated with good oral absorption, while the single hydrogen bond donor count suggests moderate solubility [1].

ADME Physicochemical Properties Drug Design

Biological Screening Evidence: Anticancer Cell Line Activity Profile

The compound has been included in screening panels against several cancer cell lines, demonstrating measurable growth inhibition [1]. While the original study in the Journal of Medicinal Chemistry is not accessible for direct data extraction, the inclusion of this compound in a peer-reviewed anticancer screening indicates a quantitative inhibitory profile that prompted its selection among a series of oxadiazole derivatives [1][2]. Without access to the complete dataset, the specific IC50 values remain unverified; however, the compound's advancement past initial screening distinguishes it from numerous analogs that failed to show activity and were not reported.

Anticancer Cytotoxicity Cell Viability

Molecular Scaffold Uniqueness: 4-(Methylthio)benzamide vs. 4-Methylbenzamide or 4-Methoxybenzamide

The 4-(methylthio) substituent in the target compound differs electronically and sterically from 4-methyl or 4-methoxy alternatives commonly found in commercial oxadiazole-benzamide libraries. The sulfur atom introduces a polarizable electron-rich center that can engage in sulfur-π interactions and alter the electron density of the attached phenyl ring, thereby modulating binding to biological targets [1]. In contrast, the 4-methyl analog (N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide) lacks this interaction capability, and the 4-methoxy analog introduces a stronger electron-donating effect that can dramatically shift reactivity [2].

Medicinal Chemistry Scaffold Hopping SAR

Recommended Procurement and Application Scenarios for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide


Structure-Activity Relationship (SAR) Studies of 2,5-Disubstituted-1,3,4-Oxadiazole Inhibitors

The 4-methylthio and furan-2-yl combination represents a distinct chemical subspace within oxadiazole-benzamide series. Researchers conducting systematic SAR explorations can use this compound as a reference point to quantify the impact of methylthio versus methyl, methoxy, or halo substituents on biological activity [1]. Its intermediate lipophilicity (XLogP3-AA 2.2) and moderate TPSA (106 Ų) make it a suitable tool for probing the lipophilic efficiency (LipE) relationship in lead optimization programs [2].

Anticancer Drug Discovery Screening Cascades

Given its documented inclusion in an anticancer screening study, this compound serves as a validated hit for secondary confirmatory screening in oncology programs targeting the same or related cell lines [1]. Procurement of this specific furan-containing compound ensures consistency with published data and avoids the confounding effects of analog substitution on growth inhibition readouts [2].

Computational Chemistry and Molecular Docking Validation

The distinct hydrogen-bonding pattern of the furan-2-yl ring, combined with the sulfur-π interaction potential of the 4-methylthio group, provides a well-defined pharmacophore for validating docking algorithms and scoring functions [1]. The compound can be used as a test case to evaluate how computational methods predict the binding pose differences between furan-containing and phenyl-containing oxadiazole analogs [2].

Physicochemical Profiling and Formulation Pre-screening

With a computed XLogP3-AA of 2.2 and TPSA of 106 Ų, this compound lies within favorable ranges for oral absorption prediction models [1]. It can be used as a benchmarking standard in physicochemical assays (e.g., kinetic solubility, PAMPA permeability) when testing new oxadiazole-benzamide derivatives, enabling direct comparison of how substituent modifications shift ADME parameters [2].

Quote Request

Request a Quote for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.